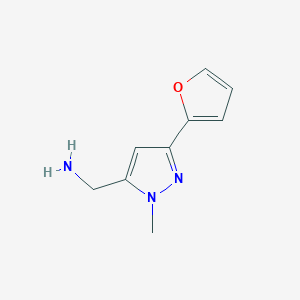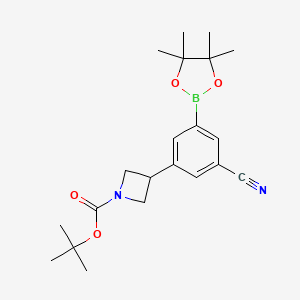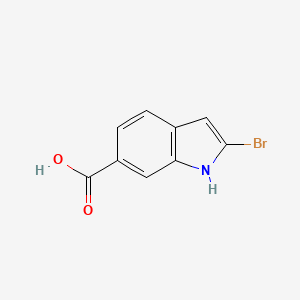
(3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamin
Übersicht
Beschreibung
The compound (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is a heterocyclic organic molecule that features both furan and pyrazole rings
Wissenschaftliche Forschungsanwendungen
(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Wirkmechanismus
Target of Action
The primary target of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 .
Biochemische Analyse
Biochemical Properties
(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, which in turn affects the expression of genes involved in various cellular processes. Additionally, (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites through these pathways.
Molecular Mechanism
At the molecular level, (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to changes in the conformation and activity of the target biomolecule. For instance, binding to an enzyme’s active site can inhibit its activity, while binding to a receptor can activate or inhibit downstream signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, such as alterations in cell growth and metabolism. These effects are often dose-dependent and can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine in animal models vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant biological activity . For example, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in metabolic function. Threshold effects have also been observed, where a certain dose is required to elicit a measurable biological response. These studies highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can lead to the formation of various metabolites, which may have their own biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in specific cellular compartments. For instance, this compound may be transported into cells via specific transporters and then bind to intracellular proteins, which can influence its localization and activity. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is an important factor in its biological activity. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The localization is often determined by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, localization to the nucleus may allow this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in ethanol is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include furan-2,5-dione derivatives, dihydrofuran derivatives, and various substituted pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(pyridin-3-yl)furan-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrazole ring.
3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a thiazolidinone ring instead of a pyrazole ring.
2-methyl-quinazolines: Features a quinazoline ring system.
Uniqueness
The uniqueness of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine lies in its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-2-methylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWARMYYRVTKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)




![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)




![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)


